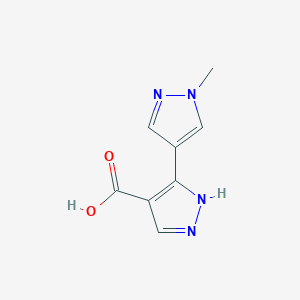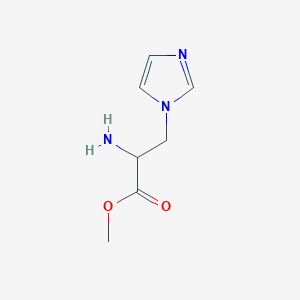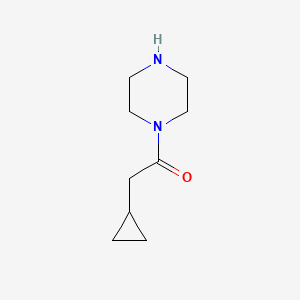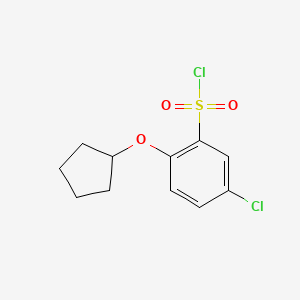
3-(2-Chloro-6-fluorophenyl)piperazin-2-one
Descripción general
Descripción
Molecular Structure Analysis
The molecule contains a total of 37 bond(s). There are 19 non-H bond(s), 6 multiple bond(s), 4 rotatable bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 secondary amine(s) (aliphatic), 1 tertiary amine(s) (aliphatic), 1 hydroxyl group(s), and 1 primary alcohol(s) .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Fe-Catalyzed Synthesis of Flunarizine
Research by Shakhmaev et al. (2016) details a Fe-catalyzed synthesis method for Flunarizine, a drug known for its calcium channel-blocking properties, through regioselective metal-catalyzed amination. This process represents a significant advancement in the synthesis of complex piperazine-based compounds, demonstrating the versatility of 3-(2-Chloro-6-fluorophenyl)piperazin-2-one derivatives in pharmaceutical manufacturing Shakhmaev, R. N., Sunagatullina, A., & Zorin, V..
Crystal Structure and Biological Evaluation
Sanjeevarayappa et al. (2015) synthesized and characterized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, showcasing its moderate anthelmintic activity. The study highlights the structural and pharmacological potential of fluoro-substituted piperazine derivatives, indicating their broad applicability in developing new therapeutic agents Sanjeevarayappa, C., Iyengar, P., Kumar, K. E. M., & Suchetan, P..
Pharmacological Applications
Dopamine Uptake Inhibition
Ironside et al. (2002) describe the scale-up synthesis of GBR-12909, a dopamine uptake inhibitor, highlighting the drug's potential in treating disorders related to dopamine dysregulation. This research underscores the importance of this compound derivatives in the development of central nervous system (CNS) drugs Ironside, M., Sugathapala, P., Robertson, J., Darey, M. C. P., & Zhang, J..
Molecular Docking and Antioxidant Properties
Malík et al. (2017) conducted a comprehensive study on the antioxidant profile of 2-alkoxyphenylcarbamic acid-based compounds containing 4´-(substituted phenyl)piperazin-1´-yl fragments. Their findings suggest significant antioxidant potential, which could be leveraged in developing treatments for oxidative stress-related diseases Malík, I., Stanzel, L., Čsöllei, J., & Čurillová, J..
Material Science Applications
Nonlinear Optical Properties
A study by Hosna et al. (2018) on the synthesis and characterization of a new chloranilate compound with 1-(2-fluorophenyl)piperazine reveals its phase transition at 393K, alongside detailed molecular docking analyses. This research indicates the potential of such compounds in the development of materials with specific optical properties Hosna, S., Janzen, D., Mary, Y., Resmi, K. S., Thomas, R., Mohamed, R., & Wajda, S..
Mecanismo De Acción
In the realm of pharmaceuticals, piperazine derivatives have been studied for their potential biological activities. For example, some piperazine derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Propiedades
IUPAC Name |
3-(2-chloro-6-fluorophenyl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O/c11-6-2-1-3-7(12)8(6)9-10(15)14-5-4-13-9/h1-3,9,13H,4-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYLXNFYRCGFHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Cyclopentaneacetic acid,alpha-[(3-methoxyphenyl)amino]-](/img/structure/B1427898.png)

![[2-(2-Chlorobenzyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1427902.png)


![N-[(4-bromothiophen-2-yl)methyl]-N-methylcyclopropanamine](/img/structure/B1427908.png)





![6-{Methyl[(pyridin-2-yl)methyl]amino}pyridine-2-carboxylic acid](/img/structure/B1427917.png)
